molecular formula C11H14N2O3 B1285372 Benzyl (2-(methylamino)-2-oxoethyl)carbamate CAS No. 21855-72-1

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Cat. No.: B1285372
CAS No.: 21855-72-1
M. Wt: 222.24 g/mol
InChI Key: PPWVKWHLWPSSSF-UHFFFAOYSA-N
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Description

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-(methylamino)-2-oxoethyl group

Safety and Hazards

Benzyl carbamate is harmful if swallowed and may cause respiratory irritation . It should be used only in well-ventilated areas and any spillage should be collected and disposed of at an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylamino)-2-oxoethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(methylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, resulting in the formation of substituted carbamates.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Benzyl alcohol and 2-(methylamino)-2-oxoethylamine.

    Oxidation: Benzaldehyde or benzoic acid.

    Substitution: Substituted carbamates.

Scientific Research Applications

Benzyl (2-(methylamino)-2-oxoethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 2-(methylamino)-2-oxoethyl group.

    Methyl carbamate: Contains a methyl group instead of the benzyl group.

    Phenyl carbamate: Contains a phenyl group instead of the benzyl group.

Uniqueness: Benzyl (2-(methylamino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and 2-(methylamino)-2-oxoethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWVKWHLWPSSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569320
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-72-1
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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